![molecular formula C23H16N4 B12812751 7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline CAS No. 18202-89-6](/img/structure/B12812751.png)
7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by a fused ring system consisting of a benzene ring and a pyrazine ring, with additional methyl and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline typically involves the condensation of ortho-diamines with 1,2-diketones. One common method is the reaction of 1,2-diaminobenzene with benzil in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as cerium (IV) oxide nanoparticles have been employed to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed:
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of halogenated quinoxaline derivatives.
Scientific Research Applications
7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline has been explored for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes, pigments, and materials for optoelectronic devices.
Mechanism of Action
The mechanism of action of 7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. In cancer cells, it may induce apoptosis by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Indolo[2,3-b]quinoxaline: Contains an indole ring fused to the quinoxaline core.
Pyrrolo[3,2-b]quinoxaline: Features a pyrrole ring fused to the quinoxaline core.
Uniqueness: 7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of methyl and phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
18202-89-6 |
|---|---|
Molecular Formula |
C23H16N4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
7-methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline |
InChI |
InChI=1S/C23H16N4/c1-15-12-13-18-19(14-15)25-23-22(24-18)26-20(16-8-4-2-5-9-16)21(27-23)17-10-6-3-7-11-17/h2-14H,1H3 |
InChI Key |
RRQOCQFDTHDVFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(=N2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


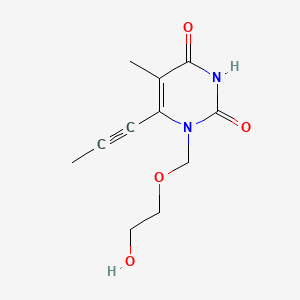


![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-4-yl)propanoic acid](/img/structure/B12812685.png)
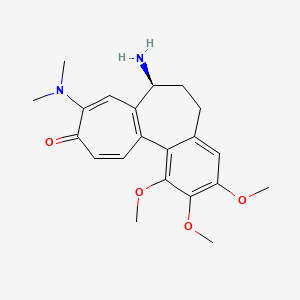
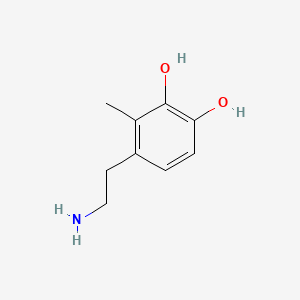
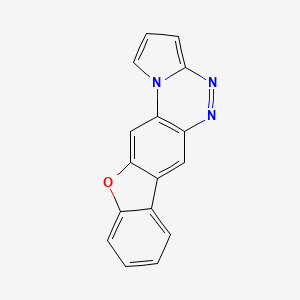
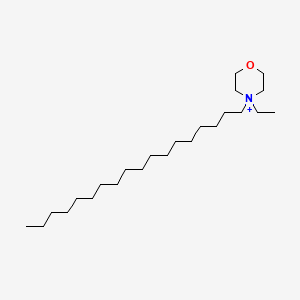

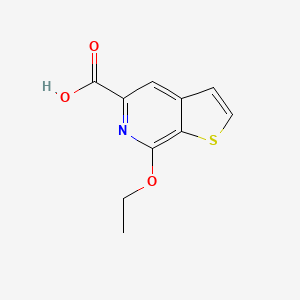
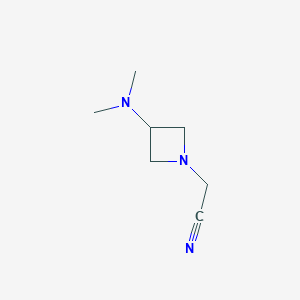
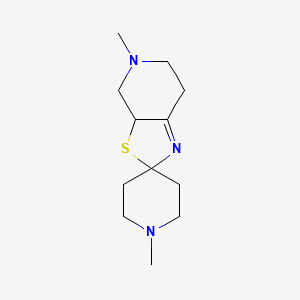
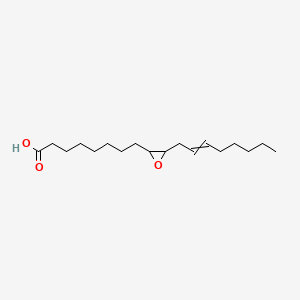
![4'-(Aminomethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B12812762.png)
